molecular formula C31H29ClN2O3 B13377999 2-Amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one

2-Amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B13377999
M. Wt: 513.0 g/mol
InChI Key: QRKBSEVWSHMRHW-SLJFTJNASA-N
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Description

2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a ketone.

    Functional Group Introduction: The introduction of the amino, chloro, methyl, and methoxy groups can be achieved through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the chloro and methoxy groups can be introduced through electrophilic aromatic substitution.

    Final Assembly: The final assembly of the compound involves coupling the different functionalized intermediates under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents, and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
  • 2-amino-1-(4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

Uniqueness

The uniqueness of 2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H29ClN2O3

Molecular Weight

513.0 g/mol

IUPAC Name

(3E)-1-(3-chloro-4-methylphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C31H29ClN2O3/c1-18-7-10-21(11-8-18)30(36)29-27(20-12-15-23(37-3)16-13-20)28-25(5-4-6-26(28)35)34(31(29)33)22-14-9-19(2)24(32)17-22/h7-17,27,33,36H,4-6H2,1-3H3/b30-29+,33-31?

InChI Key

QRKBSEVWSHMRHW-SLJFTJNASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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